Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl-
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Overview
Description
Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound is characterized by the presence of a benzenesulfonamide group attached to a quinoline moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential as an antimicrobial agent and is being explored for its anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can lead to changes in cellular pH and metabolic pathways, ultimately affecting cell function and viability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and quinoline-based molecules. Examples are:
Benzenesulfonamide: A simpler sulfonamide with antimicrobial properties.
Quinoline: A heterocyclic compound with various biological activities.
Uniqueness
What sets benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- apart is its unique combination of the sulfonamide and quinoline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
65307-72-4 |
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Molecular Formula |
C26H34N2O2S |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-decyl-4-methyl-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C26H34N2O2S/c1-3-4-5-6-7-8-9-10-21-28(31(29,30)24-18-16-22(2)17-19-24)25-15-11-13-23-14-12-20-27-26(23)25/h11-20H,3-10,21H2,1-2H3 |
InChI Key |
PRFAIMQIYQPUJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(C1=CC=CC2=C1N=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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